Technical Whitepaper: Physicochemical Profiling and Advanced Applications of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Technical Whitepaper: Physicochemical Profiling and Advanced Applications of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Executive Summary
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (CAS: 6221-61-0), commonly referred to as dimethyl 1,3-benzenedipropanoate, is a highly versatile aromatic diester. While it serves as an intermediate in fine chemical synthesis and polymer formulation, its most profound scientific value lies in its role as the primary precursor to m-phenylenedipropionic acid (mpdpH₂).
In advanced coordination chemistry, the hydrolyzed mpdp²⁻ ligand is instrumental in synthesizing biomimetic polynuclear transition metal clusters. This whitepaper deconstructs the physicochemical properties, structural dynamics, and self-validating synthetic protocols associated with this compound, providing researchers with a robust framework for utilizing it in metalloprotein modeling and advanced materials science.
Physicochemical Profiling & Structural Dynamics
To effectively utilize this diester in synthesis or materials science, one must understand its baseline physical properties and structural behavior.
Quantitative Data Summary
| Property | Value | Method / Condition |
| CAS Number | 6221-61-0 | Standard Registry |
| Molecular Formula | C₁₄H₁⸸O₄ | Elemental Analysis |
| Molecular Weight | 250.29 g/mol | Mass Spectrometry |
| Density | 1.1 ± 0.1 g/cm³ | Predicted / Standard |
| Melting Point | 51 – 52 °C | Capillary Tube |
| Boiling Point | 336.7 ± 22.0 °C | At 760 mmHg |
| Flash Point | 161.5 ± 20.7 °C | Closed Cup |
| Refractive Index | 1.503 | Optical Measurement |
Data supported by chemical registry profiling .
Structural Causality
The architectural hallmark of this molecule is its 1,3-substitution (meta-substitution) combined with flexible ethyl linkages (-CH₂-CH₂-) connecting the aromatic core to the ester groups.
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Conformational Freedom: Unlike rigid phthalate or terephthalate derivatives, the propanoate arms can freely rotate.
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Bite Angle Adaptation: When hydrolyzed and coordinated to metals, this flexibility allows the ligand to adapt its "bite angle," bridging multiple metal ions without imposing severe steric strain on the resulting metallo-core. This is a critical feature for stabilizing delicate mixed-valence clusters .
Synthetic Pathways and Mechanistic Insights
The synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is typically achieved via a two-step carbon-chain extension and reduction sequence starting from isophthalaldehyde.
Mechanistic Choice: Direct esterification of the diacid is possible, but the diacid itself is often synthesized via this exact pathway. A Horner-Wadsworth-Emmons (HWE) olefination is preferred over an aldol condensation because it provides higher yields and strict E-alkene geometry, which is highly susceptible to subsequent catalytic hydrogenation.
Figure 1: Synthetic workflow for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate.
Advanced Applications: Coordination Chemistry & Biomimetics
The primary advanced application of this diester is its conversion into m-phenylenedipropionic acid (mpdpH₂). The mpdp²⁻ dianion acts as a bridging dicarboxylate ligand.
Causality in Biomimetics: In the modeling of metalloproteins—such as the iron-oxo core in hemerythrin or the Oxygen Evolving Complex (OEC) in Photosystem II—researchers require ligands that mimic the spatial arrangement of histidine and glutamate/aspartate residues. The mpdp²⁻ ligand facilitates the self-assembly of complexes like[Fe₂O(mpdp){HB(pz)₃}₂] and hexanuclear [Mn₆O₇(mpdp)₃(bpy)₃]⁺ clusters . The flexible propanoate arms span the distance between the metal ions in a (μ-oxo)bis(μ-carboxylato)dimetal core perfectly, preserving the integrity of the cluster without forcing it into unnatural geometries.
Figure 2: Transformation of the diester into mpdp2- ligands for metal cluster assembly.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).
Protocol 1: Synthesis of the Diester via Catalytic Hydrogenation
Objective: Selective reduction of the α,β-unsaturated double bonds of dimethyl 3,3'-(1,3-phenylene)diacrylate without hydrogenolyzing the aromatic ring.
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Preparation: Dissolve the diacrylate precursor (10 mmol) in 50 mL of anhydrous methanol in a flame-dried Schlenk flask.
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Causality: Methanol ensures high solubility of the polar ester and facilitates rapid hydrogen transfer at the catalyst surface.
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Catalyst Addition: Purge the flask with argon. Carefully add 5 mol% of 10% Palladium on Carbon (Pd/C).
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Safety Check: Argon purging is mandatory to prevent the spontaneous ignition of Pd/C in the presence of methanol vapors.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.
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In-Process Control (IPC): Extract a 0.1 mL aliquot and monitor via TLC (Hexane:Ethyl Acetate 3:1).
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Validation: The complete disappearance of the highly UV-active, conjugated diacrylate spot confirms the reduction is complete.
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Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.
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Validation: The filtrate must be completely clear and colorless, indicating zero palladium leaching.
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Isolation: Concentrate the filtrate under reduced pressure. The product will solidify into a low-melting solid (mp 51-52 °C).
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Analytical Validation: Confirm via ¹H-NMR. The vinylic protons (δ 6.4 and 7.6 ppm) must be entirely absent, replaced by aliphatic multiplets (δ 2.6 and 2.9 ppm).
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Protocol 2: Saponification to m-Phenylenedipropionic Acid (mpdpH₂)
Objective: Conversion of the diester to the free dicarboxylic acid ligand for downstream metal coordination.
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Hydrolysis: Dissolve the diester (5 mmol) in a 1:1 mixture of Methanol/H₂O (30 mL). Add NaOH (25 mmol, 5 eq).
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Causality: The large excess of base and thermal energy drive the equilibrium toward complete ester cleavage. Methanol acts as a vital co-solvent to keep the hydrophobic diester in solution until hydrolysis occurs.
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Reflux: Heat the mixture to a gentle reflux for 2 hours.
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IPC: Extract a 0.5 mL aliquot, acidify with HCl, extract with ethyl acetate, and check via TLC.
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Validation: Complete consumption of the starting material validates the hydrolysis step.
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Acidification: Cool the reaction vessel to 0 °C in an ice bath. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 1.
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Causality: The highly acidic environment ensures complete protonation of the intermediate sodium carboxylate salts, forcing the precipitation of the water-insoluble free dicarboxylic acid.
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Isolation: Filter the resulting white precipitate, wash thoroughly with ice-cold water to remove NaCl, and dry under high vacuum for 12 hours.
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Analytical Validation: IR spectroscopy must show a broad O-H stretch (2500-3000 cm⁻¹) and a strong, shifted C=O stretch (approx. 1700 cm⁻¹), confirming the successful generation of mpdpH₂.
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References
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Christou, G., et al. "Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex." Inorganic Chemistry, ACS Publications, 2004, 43(4), 1481–1498.[Link]
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Lippard, S. J., et al. "Effects of a bridging dicarboxylate ligand on the synthesis and physical properties of (μ-oxo)bis(μ-carboxylato)diiron(III) complexes." Inorganic Chemistry, ACS Publications, 1991, 30(9), 2082–2092.[Link]
